molecular formula C15H11NO5 B2963443 (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone CAS No. 164526-10-7

(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone

Cat. No.: B2963443
CAS No.: 164526-10-7
M. Wt: 285.255
InChI Key: CSEPBFMGIZWTGM-UHFFFAOYSA-N
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Description

(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone: is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a benzodioxin ring system, which is further connected to a phenyl-methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone typically involves the nitration of a precursor compound, followed by a series of chemical transformations to introduce the desired functional groups. One common method involves the nitration of 2,3-dihydro-benzo[1,4]dioxin, followed by Friedel-Crafts acylation to introduce the phenyl-methanone group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and aluminum chloride.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone can undergo reduction reactions to form amino derivatives. Common reagents for this transformation include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Reduction: The compound can be reduced to form corresponding amines, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.

Major Products:

    Amino derivatives: from reduction reactions.

    Halogenated or sulfonated derivatives: from substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and biochemical pathways involving nitroaromatic compounds.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxin ring system may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-amine
  • (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetate
  • (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-acetamide

Uniqueness:

  • Functional Groups: The presence of both nitro and phenyl-methanone groups in (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone provides unique reactivity and potential for diverse chemical transformations.
  • Applications: Its specific structure makes it suitable for applications in drug development and materials science, distinguishing it from other similar compounds.

Properties

IUPAC Name

(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-15(10-4-2-1-3-5-10)11-8-13-14(21-7-6-20-13)9-12(11)16(18)19/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEPBFMGIZWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319820
Record name (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

164526-10-7
Record name (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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